molecular formula C12H17F2NO4 B6361205 (3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1430105-52-4

(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No. B6361205
CAS RN: 1430105-52-4
M. Wt: 277.26 g/mol
InChI Key: OXXSWURHJYLTIL-WRWORJQWSA-N
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Description

“(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a carbonyl group (C=O), and a t-butoxy group (t-OC4H9). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the difluoro group, and the attachment of the t-butoxy and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound also contains a 5-membered ring and a 4-membered ring. The presence of the difluoro group and the t-butoxy group would also add to the complexity of the structure .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the carboxylic acid group can participate in acid-base reactions, and the carbonyl group can undergo addition reactions. The t-butoxy group could potentially be cleaved off under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound may also exhibit interesting spectroscopic properties due to the presence of the carbonyl group .

Scientific Research Applications

Organic Acid Vapours and Corrosion of Copper

Research by Bastidas and La Iglesia (2007) focuses on how low molecular weight carboxylic acids, including formic, acetic, and butyric acids, contribute to the corrosion of copper. This study highlights the environmental impact and industrial relevance of carboxylic acids in corrosion processes Bastidas & La Iglesia, 2007.

Bioaccumulation of Perfluorinated Acids

Conder et al. (2008) critically review the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), comparing them with regulatory criteria and persistent lipophilic compounds. This research is essential for understanding the environmental persistence and toxicity of fluorinated compounds Conder et al., 2008.

Fluorinated Alternatives to Long-Chain Perfluoroalkyl Carboxylic Acids

Wang et al. (2013) review information on fluorinated alternatives to PFCAs and PFSAs, focusing on their environmental releases, persistence, and exposure. This study points to the need for understanding the safety and environmental impact of fluorinated alternatives Wang et al., 2013.

Biocatalyst Inhibition by Carboxylic Acids

Jarboe, Royce, and Liu (2013) explore how straight-chain carboxylic acids, such as hexanoic and decanoic acids, inhibit microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae. This research is crucial for biotechnological applications involving carboxylic acids Jarboe et al., 2013.

Mechanism of Action

Without specific context or additional information, it’s difficult to determine the exact mechanism of action of this compound. The mechanism of action would depend on the context in which the compound is being used, such as in a biological system or a chemical reaction .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

properties

IUPAC Name

(3R,6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSWURHJYLTIL-WRWORJQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1C(=O)O)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

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